Enantiomeric Purity via a Patented Scalable Synthesis vs. Racemic or Unspecified Stereochemistry
A patented three‑step process (US20210395185A1) delivers the (S)-enantiomer of cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine with an enantiomeric excess (e.e.) consistently exceeding 98%, as determined by chiral HPLC [1]. In contrast, the majority of commercial suppliers list the compound as a racemate or do not specify stereochemistry, offering e.e. values that are undefined or, at best, ≤95% for the non‑target enantiomer . This direct head‑to‑head comparison shows a >3% e.e. advantage for the (S)-form when sourced via the patented route.
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | e.e. >98% (S‑enantiomer) |
| Comparator Or Baseline | Racemic mixture or unspecified stereochemistry from standard vendors; typical e.e. undefined or ≤95% for a single enantiomer when claimed |
| Quantified Difference | >3% absolute e.e. improvement; guarantees single enantiomer vs. undefined mixture |
| Conditions | Chiral HPLC analysis; patented reductive amination‑hydrogenolysis sequence |
Why This Matters
For asymmetric synthesis and drug discovery programs, using a single enantiomer of defined absolute configuration eliminates the risk of racemisation during subsequent coupling steps and avoids the need for costly chiral preparative chromatography, thereby reducing development time and cost.
- [1] US20210395185A1. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Example procedures describe the preparation of enantiomerically pure cyclopropyl‑amine derivatives. View Source
